molecular formula C9H4ClFN2O3 B13533769 5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13533769
M. Wt: 242.59 g/mol
InChI Key: AURKHJUZNHHKKR-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The compound also features a carboxylic acid group and a substituted phenyl ring with chlorine and fluorine atoms. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-fluorobenzohydrazide with ethyl chloroformate, followed by cyclization with sodium methoxide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the oxadiazole ring and the substituted phenyl group allows for specific interactions with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Trifluoromethyl-Pyrazol

Uniqueness

5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts specific chemical reactivity and biological activity. The combination of chlorine and fluorine substituents on the phenyl ring further enhances its properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H4ClFN2O3

Molecular Weight

242.59 g/mol

IUPAC Name

5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H4ClFN2O3/c10-4-1-2-5(6(11)3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)

InChI Key

AURKHJUZNHHKKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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